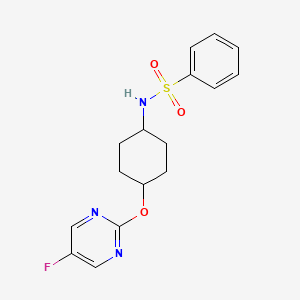

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c17-12-10-18-16(19-11-12)23-14-8-6-13(7-9-14)20-24(21,22)15-4-2-1-3-5-15/h1-5,10-11,13-14,20H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPYRCSAQWTQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CC=CC=C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to a 5-fluoropyrimidine moiety through an ether linkage and a benzenesulfonamide group. This unique structure suggests potential interactions with various biological targets involved in cell proliferation and apoptosis.

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Chemical Structure | Contains a 5-fluoropyrimidine unit, potentially enhancing anticancer activity. |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell cycle regulation and apoptosis, which are critical pathways in cancer progression.

- Selective Targeting : The presence of the fluoropyrimidine moiety allows for selective targeting of cancer cells while minimizing effects on normal cells. This selectivity is crucial for reducing side effects associated with chemotherapy .

- Synergistic Effects : There is potential for synergistic effects when used in combination with other therapeutic agents, enhancing overall efficacy against resistant cancer types .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed potent inhibitory effects with an IC50 value significantly lower than that of standard treatments like 5-Fluorouracil (5-FU) .

- MCF10A (Non-Cancerous Cell Line) : It exhibited a much lesser effect on non-cancerous cells, indicating a favorable therapeutic window .

In Vivo Studies

Animal model studies have further corroborated the efficacy of this compound:

- In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to controls .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various tumor types. The results indicated:

- Tumor Growth Inhibition : Significant reduction in tumor size was observed in treated mice versus untreated controls.

- Mechanistic Insights : The compound induced apoptosis as evidenced by increased levels of caspase 9 in treated samples compared to controls .

Case Study 2: Selectivity and Safety Profile

Another investigation focused on the selectivity of this compound towards cancer cells over normal cells. The findings revealed:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Based Substitutions

Example 53 ()

- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Key Differences :

- Contains a pyrazolo-pyrimidine core instead of a simple pyrimidine ring.

- Features a chromen-4-one system and isopropylamide group, unlike the cyclohexyl-sulfonamide in the target compound.

- Properties :

- Molecular Weight: 589.1 g/mol (vs. ~407.4 g/mol for the target compound).

- Melting Point: 175–178°C, suggesting higher crystallinity due to extended aromatic systems.

- Implications : The pyrazolo-pyrimidine core may enhance kinase inhibition but reduce solubility compared to the target compound’s simpler pyrimidine structure .

Compound from

- Structure : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

- Key Differences :

- Bromine replaces fluorine at the pyrimidine 5-position.

- Contains a sulfanyl linker and methoxyphenyl group instead of a cyclohexyloxy bridge.

- Implications: Bromine’s larger atomic radius may hinder target binding compared to fluorine.

Cyclohexyl-Linked Sulfonamide Derivatives

Compound 5g ()

- Structure: 8-(4-(4-(3-Benzyl-1-((1r,4r)-4-((5-cyanopyridin-2-yl)amino)-cyclohexyl)ureido)phenyl)piperazin-1-yl)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)octanamide

- Key Differences: Uses a (1r,4r)-cyclohexyl group linked to a 5-cyanopyridin-2-yl amino group rather than fluoropyrimidinyloxy. Incorporates a PROTAC (degrader) design with a piperazine and dioxoisoindolinyl moiety.

- Implications: The cyanopyridine group may enhance π-π stacking interactions but reduce metabolic stability compared to fluoropyrimidine. The PROTAC architecture enables dual CDK12/CDK13 degradation, a mechanism absent in the target compound .

Fluorinated Sulfonamides in Patent Literature (–6)

- Structure: Trifluoromethanesulfonamide derivatives with oxazolidinone and trifluoromethylphenyl groups.

- Key Differences: Lack pyrimidine or cyclohexyl systems; instead, they feature oxazolidinone cores and aromatic trifluoromethyl groups.

- Implications :

Data Table: Structural and Physicochemical Comparison

Q & A

Q. What synthetic routes are commonly employed to prepare N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide, and what are the critical optimization parameters?

- Methodological Answer : Synthesis typically involves sequential coupling of the cyclohexylamine core with fluoropyrimidine and benzenesulfonamide groups. Key steps include:

- Suzuki-Miyaura coupling for pyrimidine-cyclohexyl ether formation (using Pd catalysts and base conditions) .

- Sulfonylation of the cyclohexylamine intermediate with benzenesulfonyl chloride under inert atmosphere (e.g., N₂) .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Critical parameters: - Temperature control (<60°C to prevent decomposition of fluoropyrimidine).

- Solvent choice (DMF for sulfonylation; THF for coupling reactions).

- Stoichiometric ratios (1:1.2 molar excess of benzenesulfonyl chloride to avoid side products).

Q. How can researchers confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the (1r,4r) cyclohexyl configuration (as demonstrated in analogous sulfonamide-pyrimidine structures) .

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (85:15) to separate enantiomers .

- ¹H/¹³C NMR : Key signals include the cyclohexyl protons (axial/equatorial splitting at δ 1.5–2.2 ppm) and sulfonamide NH (δ 7.8–8.1 ppm) .

- Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ = 407.4) .

Q. What analytical techniques are recommended to assess solubility and stability in preclinical studies?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV-Vis spectroscopy (λmax ~260 nm for pyrimidine) .

- Stability :

- HPLC-UV : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks).

- LC-MS : Identify hydrolytic byproducts (e.g., free sulfonamide or pyrimidine fragments) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while reducing off-target effects?

- Methodological Answer :

- Core modifications : Replace the 5-fluoropyrimidine with 5-chloro or 5-bromo analogs to assess halogen-dependent binding (see similar compounds in ).

- Cyclohexyl substituents : Introduce methyl or hydroxyl groups at the 2-position to modulate conformational flexibility .

- High-throughput screening : Use SPR (surface plasmon resonance) to quantify binding kinetics against targets like kinases or GPCRs .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-pyrimidine hybrids?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Metabolic profiling : Use hepatocyte microsomes to identify species-specific CYP450 interactions that alter efficacy .

- Data normalization : Account for batch-to-batch purity variations (e.g., via qNMR) in dose-response curves .

Q. How can in vivo pharmacokinetic (PK) models be optimized for this compound?

- Methodological Answer :

- Formulation : Use PEGylated liposomes to enhance bioavailability (tested in rodent models with 20% PEG-400) .

- PK parameters : Calculate t₁/₂, Cmax, and AUC via LC-MS/MS after IV/oral dosing (adjust for high plasma protein binding >90%) .

- Tissue distribution : Radiolabel the compound with ¹⁴C for whole-body autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.